molecular formula C7H5AgN4S B13743018 Silver 1-phenyltetrazole-5-thiolate CAS No. 20389-38-2

Silver 1-phenyltetrazole-5-thiolate

Cat. No.: B13743018
CAS No.: 20389-38-2
M. Wt: 285.08 g/mol
InChI Key: HEQSQUXNDDZIPN-UHFFFAOYSA-M
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Description

Silver 1-phenyltetrazole-5-thiolate is a chemical compound with the molecular formula C7H5AgN4S. It is known for its unique structure, which includes a silver ion coordinated to a 1-phenyltetrazole-5-thiolate ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silver 1-phenyltetrazole-5-thiolate typically involves the reaction of silver nitrate with 1-phenyltetrazole-5-thiol. The reaction is carried out in an aqueous or organic solvent under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

AgNO3+C7H6N4SC7H5AgN4S+HNO3\text{AgNO}_3 + \text{C}_7\text{H}_6\text{N}_4\text{S} \rightarrow \text{C}_7\text{H}_5\text{AgN}_4\text{S} + \text{HNO}_3 AgNO3​+C7​H6​N4​S→C7​H5​AgN4​S+HNO3​

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Silver 1-phenyltetrazole-5-thiolate can undergo various chemical reactions, including:

    Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The silver ion can be replaced by other metal ions in a ligand exchange reaction.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Metal salts like copper sulfate or zinc chloride can be used for ligand exchange reactions.

Major Products Formed:

Scientific Research Applications

Silver 1-phenyltetrazole-5-thiolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silver 1-phenyltetrazole-5-thiolate primarily involves the release of silver ions, which interact with various molecular targets. Silver ions can bind to thiol groups in proteins, disrupting their function and leading to antimicrobial effects. The compound may also interact with DNA and other cellular components, leading to cell death .

Comparison with Similar Compounds

    1-phenyltetrazole-5-thiol: The parent compound without the silver ion.

    Silver thiolate complexes: Other silver complexes with thiolate ligands.

    Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.

Uniqueness: Silver 1-phenyltetrazole-5-thiolate is unique due to the combination of the silver ion and the 1-phenyltetrazole-5-thiolate ligand. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

20389-38-2

Molecular Formula

C7H5AgN4S

Molecular Weight

285.08 g/mol

IUPAC Name

silver;1-phenyltetrazole-5-thiolate

InChI

InChI=1S/C7H6N4S.Ag/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;/h1-5H,(H,8,10,12);/q;+1/p-1

InChI Key

HEQSQUXNDDZIPN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)[S-].[Ag+]

Related CAS

86-93-1 (Parent)

Origin of Product

United States

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